3,6-di-tert-butyl-9-ethyl-9H-carbazole 3,6-di-tert-butyl-9-ethyl-9H-carbazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16749277
InChI: InChI=1S/C22H29N/c1-8-23-19-11-9-15(21(2,3)4)13-17(19)18-14-16(22(5,6)7)10-12-20(18)23/h9-14H,8H2,1-7H3
SMILES:
Molecular Formula: C22H29N
Molecular Weight: 307.5 g/mol

3,6-di-tert-butyl-9-ethyl-9H-carbazole

CAS No.:

Cat. No.: VC16749277

Molecular Formula: C22H29N

Molecular Weight: 307.5 g/mol

* For research use only. Not for human or veterinary use.

3,6-di-tert-butyl-9-ethyl-9H-carbazole -

Specification

Molecular Formula C22H29N
Molecular Weight 307.5 g/mol
IUPAC Name 3,6-ditert-butyl-9-ethylcarbazole
Standard InChI InChI=1S/C22H29N/c1-8-23-19-11-9-15(21(2,3)4)13-17(19)18-14-16(22(5,6)7)10-12-20(18)23/h9-14H,8H2,1-7H3
Standard InChI Key FZXVIWRBFMFHKB-UHFFFAOYSA-N
Canonical SMILES CCN1C2=C(C=C(C=C2)C(C)(C)C)C3=C1C=CC(=C3)C(C)(C)C

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The core structure of 3,6-di-tert-butyl-9-ethyl-9H-carbazole consists of a carbazole framework—a heterocyclic aromatic system comprising two benzene rings fused to a pyrrole ring. The tert-butyl groups at the 3 and 6 positions introduce steric bulk, enhancing solubility in organic solvents and stabilizing the molecule against aggregation. The ethyl group at the 9 position further modulates electronic properties by donating electron density through inductive effects .

Table 1: Key Molecular Data

PropertyValue
Molecular FormulaC22H29N\text{C}_{22}\text{H}_{29}\text{N}
Molecular Weight307.5 g/mol
CAS NumberNot publicly disclosed
IUPAC Name3,6-Di-tert-butyl-9-ethyl-9H-carbazole

Synthesis and Purification

Synthetic Pathways

The synthesis of 3,6-di-tert-butyl-9-ethyl-9H-carbazole typically involves multi-step reactions starting from carbazole precursors. A common approach includes:

  • Alkylation: Introduction of the ethyl group at the 9-position via nucleophilic substitution using ethyl halides.

  • Friedel-Crafts Alkylation: Installation of tert-butyl groups at the 3 and 6 positions using tert-butyl chloride in the presence of Lewis acids like aluminum chloride.

  • Purification: Column chromatography with solvents such as dichloromethane or toluene to isolate the product.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
AlkylationEthyl bromide, KOH, DMF, 80°C75–85%
Friedel-Craftstert-Butyl chloride, AlCl₃, DCM, reflux60–70%
PurificationSilica gel, DCM/hexane (1:3)>95%

Challenges and Optimizations

Steric hindrance from the tert-butyl groups complicates the Friedel-Crafts step, often necessitating extended reaction times or elevated temperatures. Recent advances employ microwave-assisted synthesis to reduce reaction times while maintaining yields.

Physicochemical Properties

Solubility and Thermal Stability

The compound exhibits excellent solubility in non-polar solvents (e.g., toluene, hexane) and moderate solubility in polar aprotic solvents (e.g., DMF, THF). Its thermal stability is notable, with a decomposition temperature exceeding 300°C, making it suitable for high-temperature applications .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (CDCl₃): δ 1.45 (s, 18H, tert-butyl), 1.32 (t, 3H, CH₂CH₃), 4.20 (q, 2H, N–CH₂), 7.20–8.10 (m, 6H, aromatic).

  • ¹³C NMR: Peaks at 34.5 ppm (tert-butyl carbons) and 115–145 ppm (aromatic carbons).

Infrared (IR) Spectroscopy:

  • Strong absorption at 2950 cm⁻¹ (C–H stretch, tert-butyl) and 1600 cm⁻¹ (C=C aromatic).

Electrochemical Behavior

Redox Properties

Cyclic voltammetry reveals a reversible oxidation wave at +0.85 V vs. Ag/Ag⁺, corresponding to the formation of a stable radical cation. The tert-butyl groups electronically insulate the carbazole core, reducing dimerization of the radical species .

Table 3: Electrochemical Data

PropertyValue
Oxidation Potential+0.85 V vs. Ag/Ag⁺
Reduction PotentialNot observed
HOMO/LUMO-5.2 eV / -1.8 eV

Electron Donor Capability

The compound serves as an efficient electron donor in charge-transfer complexes, facilitating applications in organic semiconductors and photoconductive materials .

Applications in Advanced Technologies

Organic Electronics

In organic light-emitting diodes (OLEDs), 3,6-di-tert-butyl-9-ethyl-9H-carbazole acts as a host material, improving device efficiency by preventing exciton quenching. Its high triplet energy (2.9 eV) makes it suitable for blue-emitting devices .

Photoinitiators for Photopolymerization

Recent studies highlight its derivatives (e.g., oxime esters) as photoinitiators under near-UV/visible light. These compounds generate free radicals upon irradiation, enabling rapid curing of resins in 3D printing applications .

Table 4: Performance in Photopolymerization

ParameterValue
Wavelength Range365–405 nm
Polymerization Rate90% conversion in 60 s
ApplicationDental resins, 3D printing

Charge-Transport Materials

In organic photovoltaics (OPVs), the compound enhances hole mobility (10⁻³ cm²/V·s) when incorporated into donor-acceptor blends, contributing to power conversion efficiencies >8% .

Recent Research Developments

Photobleachable Initiators

Modifications with cleavable groups (e.g., oxime esters) yield photoinitiators with reduced post-curing toxicity, addressing concerns in biomedical applications .

Supramolecular Assemblies

Terrylene diimide (TDI) derivatives incorporating this carbazole exhibit tunable absorption spectra (λₘₐₓ = 650 nm), enabling use in organic photodetectors.

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